

Application Notes and Protocols: c-ABL-IN-3

Mouse Xenograft Model

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Compound of Interest

Compound Name: c-ABL-IN-3

Cat. No.: B12400717

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Introduction

c-ABL (Abelson murine leukemia viral oncogene homolog 1) is a non-receptor tyrosine kinase that plays a crucial role in cell differentiation, division, adhesion, and stress response.[1][2] Dysregulation of c-ABL activity, often through translocation events such as the formation of the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML), leads to uncontrolled cell proliferation and survival.[3][4] Consequently, c-ABL is a validated and critical target for cancer therapy.

c-ABL-IN-3 is a potent and specific inhibitor of c-ABL kinase activity.[5] Its mechanism of action is presumed to be through allosteric inhibition, a mode of action that can offer greater selectivity and overcome resistance mechanisms associated with traditional ATP-competitive inhibitors.[6][7] These application notes provide a detailed experimental design for evaluating the in vivo efficacy of **c-ABL-IN-3** using a mouse xenograft model, a critical step in the preclinical development of novel anticancer agents.

Data Presentation

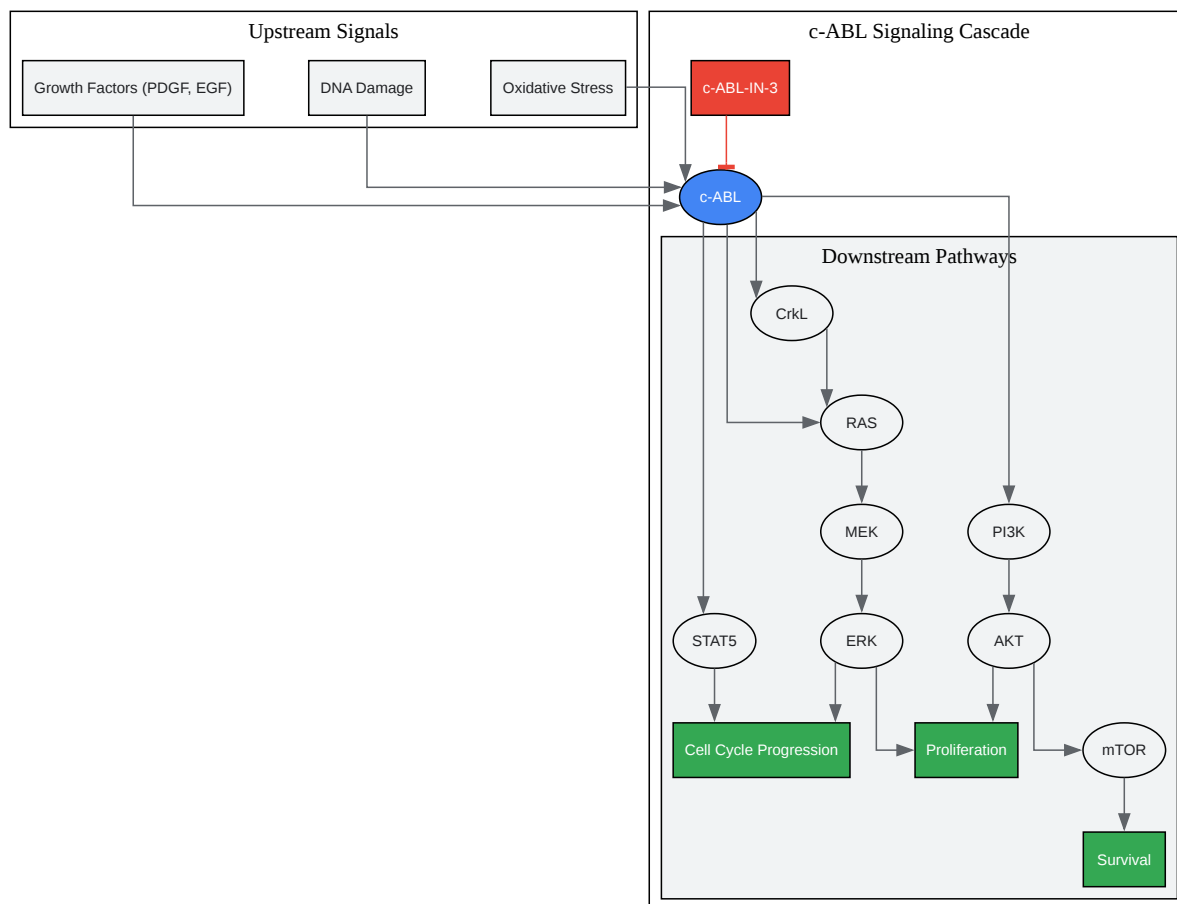
Table 1: In Vivo Efficacy Study Design Summary

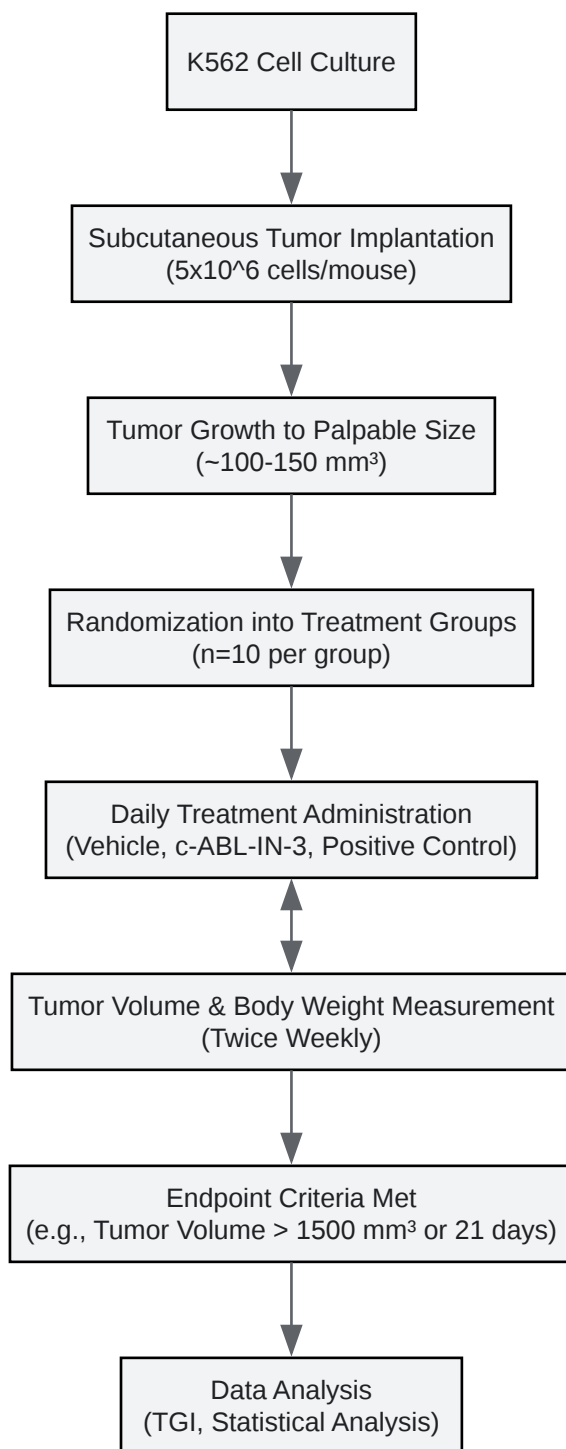
Parameter	Description
Test Article	c-ABL-IN-3
Vehicle	To be determined based on solubility data from patent WO2021048567A1
Cell Line	K562 (Human Chronic Myeloid Leukemia)
Animal Model	Female Athymic Nude Mice (NU/NU), 6-8 weeks old
Tumor Implantation	5 x 10 ⁶ K562 cells in 100 µL PBS with 50% Matrigel, subcutaneous
Number of Animals	10 mice per group
Experimental Groups	1. Vehicle Control
	2. c-ABL-IN-3 (Low Dose, e.g., 10 mg/kg)
	3. c-ABL-IN-3 (High Dose, e.g., 50 mg/kg)
	4. Positive Control (e.g., Imatinib, 50 mg/kg)
Administration Route	Oral gavage (daily) or as indicated in patent WO2021048567A1
Dosing Volume	10 mL/kg
Study Duration	21-28 days, or until tumor volume endpoint is reached
Primary Endpoint	Tumor Growth Inhibition (TGI)
Secondary Endpoints	Body weight, clinical observations, survival

Table 2: Monitoring and Measurement Schedule

Event	Frequency
Tumor Volume Measurement	Twice weekly
Body Weight Measurement	Twice weekly
Clinical Observations	Daily

Mandatory Visualizations





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- To cite this document: BenchChem. [Application Notes and Protocols: c-ABL-IN-3 Mouse Xenograft Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400717#c-abl-in-3-mouse-xenograft-model-experimental-design]

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